Ethyl 2-(4-methylphenyl)pyrimidine-5-carboxylate
CAS No.: 65586-64-3
Cat. No.: VC15929233
Molecular Formula: C14H14N2O2
Molecular Weight: 242.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 65586-64-3 |
|---|---|
| Molecular Formula | C14H14N2O2 |
| Molecular Weight | 242.27 g/mol |
| IUPAC Name | ethyl 2-(4-methylphenyl)pyrimidine-5-carboxylate |
| Standard InChI | InChI=1S/C14H14N2O2/c1-3-18-14(17)12-8-15-13(16-9-12)11-6-4-10(2)5-7-11/h4-9H,3H2,1-2H3 |
| Standard InChI Key | FGVZKUPPTFKFRY-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CN=C(N=C1)C2=CC=C(C=C2)C |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a pyrimidine ring substituted at the 2-position with a 4-methylphenyl group and at the 5-position with an ethyl ester moiety. This configuration introduces steric and electronic effects that influence its reactivity and intermolecular interactions. The methyl group on the phenyl ring enhances lipophilicity, while the ester group provides a site for hydrolysis or further functionalization.
Physicochemical Characteristics
While direct data for this compound is limited, analogous ethyl pyrimidine carboxylates exhibit densities near 1.063 g/cm³ and boiling points exceeding 300°C . Its calculated LogP value of ~1.91 suggests moderate hydrophobicity, aligning with its potential for blood-brain barrier penetration. Key properties inferred from structural analogs include:
| Property | Value (Analog-Based Estimate) |
|---|---|
| Molecular Weight | 242.27 g/mol |
| Density | 1.05–1.10 g/cm³ |
| Boiling Point | 290–310°C |
| LogP | 1.8–2.2 |
| Vapor Pressure (25°C) | <0.01 mmHg |
These estimates derive from structurally related compounds such as ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (CAS 5909-24-0) and ethyl 2-(trifluoromethyl)-4-methyl-5-pyrimidine carboxylate (CAS 306960-67-8).
Synthetic Methodologies
Conventional Routes
The synthesis typically involves cyclocondensation reactions. A representative pathway includes:
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Formation of the Pyrimidine Core: Reacting thiourea derivatives with β-keto esters under acidic conditions.
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Functionalization: Introducing the 4-methylphenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution.
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Esterification: Protecting carboxylic acid intermediates with ethanol under Dean-Stark conditions.
A patent-pending method for analogous thiazolecarboxylates (WO2012032528A2) highlights the use of cuprous cyanide and iodide in Ullmann-type couplings to introduce aryl groups, achieving yields exceeding 90% . While optimized for thiazoles, this approach could adapt to pyrimidine systems by modifying reaction temperatures and catalysts.
Solvent-Free Innovations
Recent advances in green chemistry demonstrate the viability of twin-screw extrusion for synthesizing pyrimidine derivatives. This method eliminates solvents, reduces reaction times from hours to minutes, and improves atom economy. For example, ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate was synthesized at 204–205°C with a 95% yield . Adapting this to Ethyl 2-(4-methylphenyl)pyrimidine-5-carboxylate would require optimizing screw speed and temperature profiles to prevent decarboxylation.
Industrial and Regulatory Considerations
Regulatory Classification
Under HS Code 2933599090, this compound falls under "other pyrimidine derivatives," attracting a 6.5% MFN tariff and 17% VAT in many jurisdictions . Its synthesis and distribution require compliance with REACH and FDA guidelines for intermediates, though specific toxicity data remains sparse.
Comparative Analysis with Analogous Compounds
The compound’s uniqueness arises from its substitution pattern. Key comparisons include:
The 4-methylphenyl group in Ethyl 2-(4-methylphenyl)pyrimidine-5-carboxylate provides superior π-π stacking potential compared to chloro or trifluoromethyl analogs, making it advantageous in targeting aromatic-rich enzyme pockets.
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